molecular formula C39H75ClO4 B14108384 [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate

[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate

Cat. No.: B14108384
M. Wt: 648.5 g/mol
InChI Key: YLTQZUQMHKFAHD-BOBOJJNESA-N
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Description

[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated compound. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.

Preparation Methods

The synthesis of [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate involves several steps. The starting materials typically include octadecanoic acid and a deuterated glycerol derivative. The synthetic route involves esterification reactions, where the octadecanoic acid reacts with the deuterated glycerol derivative in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate undergoes various chemical reactions, including:

Scientific Research Applications

[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate involves its interaction with biological membranes and enzymes. The deuterium atoms in the compound can alter the hydrogen bonding interactions, leading to changes in the compound’s stability and reactivity. This can affect the compound’s binding affinity to molecular targets, such as enzymes and receptors, thereby modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium content, which imparts distinct physicochemical properties that are advantageous in various scientific and industrial applications.

Properties

Molecular Formula

C39H75ClO4

Molecular Weight

648.5 g/mol

IUPAC Name

[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3/t37-/m1/s1/i35D2,36D2,37D

InChI Key

YLTQZUQMHKFAHD-BOBOJJNESA-N

Isomeric SMILES

[2H][C@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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